molecular formula C35H39Cl2N3O3 B605161 ACT-077825 CAS No. 903579-36-3

ACT-077825

Cat. No.: B605161
CAS No.: 903579-36-3
M. Wt: 620.62
InChI Key: VKBBVOVNGWGZCA-IEWVHIKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACT-077825 (also known as MK-8141) is a nonpeptidic, orally bioavailable direct renin inhibitor (DRI) developed for hypertension treatment. It selectively inhibits renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby reducing plasma renin activity (PRA) and angiotensin II production .

Properties

CAS No.

903579-36-3

Molecular Formula

C35H39Cl2N3O3

Molecular Weight

620.62

IUPAC Name

(1S,5R)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide

InChI

InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1

InChI Key

VKBBVOVNGWGZCA-IEWVHIKDSA-N

SMILES

O=C(C1=C(C2=CC=C(OCCOC3=C(Cl)C=C(C)C=C3Cl)C=C2)C[C@@]4([H])CNC[C@]1([H])N4)N(C5CC5)CC6=CC=CC(C)=C6C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACT-077825;  MK-8141;  ACT077825;  MK8141;  ACT 077825;  MK 8141

Origin of Product

United States

Scientific Research Applications

Clinical Trials

A significant study published in 2014 investigated the pharmacokinetics of ACT-077825 among different demographic groups, including young and elderly subjects of both genders. The study involved 32 healthy participants who received a single oral dose of 200 mg. Key findings included:

  • Increased Exposure in Elderly : Elderly subjects exhibited a 65% increase in area under the curve (AUC) compared to younger participants, indicating higher drug exposure with age. Notably, elderly females showed approximately 30% higher exposure than elderly males .
  • Safety Profile : The compound was generally well tolerated across all groups, with minimal adverse events reported, primarily mild gastrointestinal disturbances .

Pharmacodynamics

In another study assessing multiple doses, this compound demonstrated dose-proportional pharmacokinetics within the range of 100 to 1,000 mg. The terminal half-life was approximately 41.6 hours, allowing for once-daily dosing. The drug effectively increased immunoactive renin levels and reduced plasma renin activity, correlating with a decrease in blood pressure similar to that seen with enalapril, an established antihypertensive .

Hypertension Management

This compound has shown promise as an antihypertensive agent. Its mechanism involves inhibiting renin, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This action leads to lower blood pressure levels and improved cardiovascular outcomes.

Case Studies

  • Phase 2 Clinical Trial : A trial focused on patients with hypertension demonstrated that this compound significantly lowered blood pressure over a treatment period compared to placebo. The results indicated that it could be a viable option for patients who do not respond adequately to other antihypertensive therapies .
  • Diverse Population Studies : Research involving urban African American populations highlighted the importance of community-based interventions alongside pharmacological treatments like this compound to manage hypertension effectively. These studies emphasized integrating patient education and family support into treatment plans to enhance adherence and outcomes .

Comparative Analysis with Other Renin Inhibitors

Feature This compound Aliskiren
Drug TypeDirect Renin InhibitorDirect Renin Inhibitor
Approved IndicationHypertensionHypertension
Dosing FrequencyOnce dailyOnce daily
Common Side EffectsMild gastrointestinal issuesDiarrhea, headache
Phase of DevelopmentPhase 2Approved

Comparison with Similar Compounds

Pharmacokinetics (PK) and Pharmacodynamics (PD):

  • Dose Proportionality : In healthy males, ACT-077825 exhibited dose-proportional increases in Cmax and AUCτ (50–1000 mg/day) with modest accumulation (1.5–1.7-fold at steady state) .
  • Age and Sex Differences : Elderly subjects showed 65% higher AUC0-∞ and 38% longer t½ compared to younger subjects, with elderly females having 30% higher exposure than elderly males .
  • PRA Inhibition: Dose-dependent PRA inhibition was observed on day 1, but maximal inhibition plateaued by day 7 (250 mg dose). Immunoreactive active renin (ir-AR) levels increased, suggesting compensatory RAAS feedback .

Comparison with Similar Compounds

Direct Renin Inhibitors (DRIs)

Parameter This compound Aliskiren VTP-27999
Bioavailability 24% (rats) 2.6% (humans) Not reported
Dosing 50–500 mg/day 150–300 mg/day Preclinical stage
PRA Inhibition Transient (maximal at 250 mg) Sustained Not reported
BP Efficacy Inconsistent Moderate Preclinical data only
Clinical Status Phase II (discontinued?) Marketed (2007–2018) Discontinued

Key Differences :

  • Aliskiren: The only FDA-approved DRI, with sustained PRA suppression and proven BP-lowering effects.
  • This compound : Superior bioavailability in preclinical models but transient PRA inhibition and inconsistent BP efficacy in human trials .

RAAS Modulators with Different Mechanisms

Compound Mechanism BP Efficacy Clinical Advantages Limitations
Enalapril (ACEi) ACE inhibitor Significant SBP reduction Established efficacy in hypertension Cough, angioedema risks
Compound 21 AT2 receptor agonist No direct BP lowering Anti-fibrotic, anti-inflammatory Requires AT1 blockade for efficacy
rhACE2 ACE2 activator Reduces BP and fibrosis Targets multiple RAAS pathways Early-stage clinical trials

Functional Comparisons :

  • Enalapril : Outperformed this compound in lowering 24-hour ambulatory SBP (-6.7 mmHg vs. placebo) in hypertensive patients, highlighting superior efficacy of ACE inhibitors over DRIs in this cohort .
  • Compound 21 and rhACE2 : These RAAS modulators target alternative pathways (AT2/MAS1 receptors) and show promise in reducing fibrosis and inflammation, unlike this compound .

Pharmacokinetic Comparison with Other DRIs

This compound’s higher bioavailability in preclinical models (24% in rats) contrasts with aliskiren’s poor absorption in humans (2.6%) . However, its age- and sex-dependent PK (higher exposure in elderly females) complicates dosing compared to aliskiren, which has less variable PK .

Critical Analysis of Discrepancies

  • This may reflect differences in trial design, patient selection (e.g., sodium-restricted diets in earlier studies), or improved dosing regimens.

Q & A

Q. What experimental design considerations are critical for assessing ACT-077825 pharmacokinetics (PK) across demographic groups?

Methodological Answer: A robust PK study should include stratified cohorts (e.g., young vs. elderly, male vs. female) to evaluate age- and sex-related variability. For example, single-dose, open-label studies with standardized dosing (e.g., 200 mg) and extended blood sampling (e.g., 120 hours post-dose) allow precise measurement of parameters like AUC, Cmax, and t1/2. Pooling data by age and sex (while maintaining subgroup analysis) can reveal trends, such as 65% higher AUC in elderly subjects compared to young subjects . Control for variables like sodium/potassium intake is critical in pharmacodynamic (PD) studies to minimize confounding effects .

Q. How can researchers validate dose-proportionality and accumulation of this compound in early-phase trials?

Methodological Answer: Use multiple-ascending dose (MAD) trials with predefined dose ranges (e.g., 50–1000 mg) and steady-state sampling (e.g., day 1 vs. day 7). Linear regression of dose-normalized AUC and Cmax values across cohorts confirms dose-proportionality. Modest accumulation (1.5- to 1.7-fold) can be quantified via accumulation ratios (day 7/day 1 AUCτ). PD endpoints like plasma renin activity (PRA) inhibition should be monitored to identify saturation effects, as seen in this compound’s maximal PRA inhibition at 250 mg despite higher doses .

Advanced Research Questions

Q. How can discrepancies between plasma renin activity (PRA) inhibition and immunoreactive renin levels in this compound studies be resolved?

Methodological Answer: Mechanistic studies are required to address this paradox. While this compound inhibits PRA (short-term suppression of angiotensin I generation), compensatory feedback mechanisms (e.g., increased renin secretion due to reduced angiotensin II) may elevate immunoreactive renin. Longitudinal PD studies with frequent sampling (e.g., hourly measurements post-dose) can track temporal relationships between PRA suppression and renin concentration spikes. Additionally, in vitro assays measuring drug-receptor binding kinetics may clarify whether this compound alters renin clearance or stability .

Q. What methodologies are appropriate for investigating the controversial blood pressure (BP) effects of this compound?

Methodological Answer: BP effects may depend on patient subgroups (e.g., hypertensive vs. normotensive) and study duration. Controlled trials should include ambulatory BP monitoring (ABPM) to capture circadian variations and reduce white-coat effects. Comparative PD studies with active controls (e.g., enalapril) can contextualize results; for example, enalapril consistently lowers BP, whereas this compound’s effects may require longer observation periods or higher-risk cohorts. Meta-analysis of existing data (e.g., Nicolas et al., 2013 vs. Dingemanse et al., 2014) can identify confounding variables like sodium restriction protocols .

Q. How can sex-specific pharmacokinetic differences in this compound exposure inform personalized dosing?

Methodological Answer: Population PK modeling stratified by sex and age can quantify covariates affecting drug exposure. For this compound, elderly females exhibit 30% higher exposure than elderly males, likely due to age-related changes in metabolism (e.g., CYP3A4 activity) or body composition. Bayesian adaptive dosing trials could test reduced doses in elderly females while maintaining efficacy (e.g., targeting similar AUC thresholds as young males). Concomitant PD monitoring ensures PRA inhibition remains therapeutic despite dose adjustments .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound PD studies?

Methodological Answer: Use Emax models to characterize saturation kinetics (e.g., PRA inhibition plateauing at higher doses). Bootstrap resampling can assess confidence intervals for EC50 values, while ANOVA with post-hoc tests identifies significant differences between dose groups. For conflicting BP data, propensity score matching or subgroup analysis (e.g., responders vs. non-responders) can isolate variables like baseline renin levels or genetic polymorphisms .

Q. How should researchers address inconsistencies between preclinical and clinical findings for this compound?

Methodological Answer: Cross-species PK/PD modeling can reconcile discrepancies. If preclinical models (e.g., hypertensive rats) show BP-lowering effects absent in humans, compare drug distribution to target tissues (e.g., kidney renin concentration) via PET imaging or tissue biopsies. Translational studies using humanized renin transgenic animals may improve predictive validity .

Experimental Design Optimization

Q. What biomarkers are critical for assessing this compound’s antifibrotic potential in future trials?

Methodological Answer: Beyond PRA, measure biomarkers like procollagen type III N-terminal propeptide (PIIINP) or transforming growth factor-beta (TGF-β) to evaluate antifibrotic activity. Renal or cardiac MRI can non-invasively quantify fibrosis progression. Longitudinal studies in patients with comorbid hypertension and fibrosis (e.g., diabetic nephropathy) are ideal for detecting clinically relevant endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ACT-077825
Reactant of Route 2
ACT-077825

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.